molecular formula C9H11NO4S B072875 4-[(Dimethylamino)sulfonyl]benzoic acid CAS No. 1206-37-7

4-[(Dimethylamino)sulfonyl]benzoic acid

Cat. No.: B072875
CAS No.: 1206-37-7
M. Wt: 229.26 g/mol
InChI Key: DGVPSAQTQGLBAM-UHFFFAOYSA-N
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Description

4-[(Dimethylamino)sulfonyl]benzoic acid is an organic compound with the molecular formula C9H11NO4S and a molecular weight of 229.256 g/mol It is characterized by the presence of a dimethylamino group and a sulfonyl group attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Dimethylamino)sulfonyl]benzoic acid typically involves the sulfonation of 4-(dimethylamino)benzoic acid. This can be achieved through the reaction of 4-(dimethylamino)benzoic acid with chlorosulfonic acid, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale sulfonation reactions under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-[(Dimethylamino)sulfonyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the dimethylamino group under basic conditions.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-[(Dimethylamino)sulfonyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Dimethylamino)sulfonyl]benzoic acid involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonyl group can act as an electrophilic center, facilitating nucleophilic attack. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 4-(Dimethylamino)benzoic acid
  • 4-(Methylamino)carbonylbenzoic acid
  • 2-(Dimethylamino)carbonylbenzoic acid
  • 4-Chloro-3-(dimethylamino)sulfonylbenzoic acid

Comparison: 4-[(Dimethylamino)sulfonyl]benzoic acid is unique due to the presence of both a dimethylamino group and a sulfonyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in synthesis and research due to its dual functional groups .

Properties

IUPAC Name

4-(dimethylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-10(2)15(13,14)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVPSAQTQGLBAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90152921
Record name Benzoic acid, p-(dimethylsulfamoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206-37-7
Record name 4-[(Dimethylamino)sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, p-(dimethylsulfamoyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001206377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, p-(dimethylsulfamoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(dimethylsulfamoyl)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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